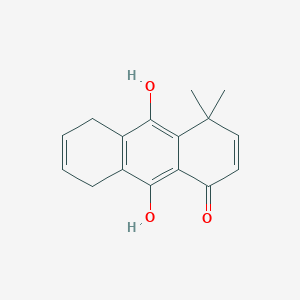
1(4H)-Anthracenone, 5,8-dihydro-9,10-dihydroxy-4,4-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1(4H)-Anthracenone, 5,8-dihydro-9,10-dihydroxy-4,4-dimethyl- is a complex organic compound that belongs to the anthracenone family
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1(4H)-Anthracenone, 5,8-dihydro-9,10-dihydroxy-4,4-dimethyl- typically involves multi-step organic reactions. Common synthetic routes may include:
Aldol Condensation: Combining aromatic aldehydes with ketones under basic conditions.
Hydrogenation: Reducing double bonds using hydrogen gas in the presence of a catalyst.
Hydroxylation: Introducing hydroxyl groups using oxidizing agents like osmium tetroxide.
Industrial Production Methods
Industrial production methods might involve large-scale reactions using optimized conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography could be employed.
Analyse Chemischer Reaktionen
Types of Reactions
1(4H)-Anthracenone, 5,8-dihydro-9,10-dihydroxy-4,4-dimethyl- can undergo various chemical reactions, including:
Oxidation: Conversion to quinones using oxidizing agents like potassium permanganate.
Reduction: Formation of dihydro derivatives using reducing agents like sodium borohydride.
Substitution: Introduction of functional groups via electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce dihydro derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects.
Industry: Utilized in the production of organic electronic materials and dyes.
Wirkmechanismus
The mechanism of action of 1(4H)-Anthracenone, 5,8-dihydro-9,10-dihydroxy-4,4-dimethyl- involves its interaction with molecular targets and pathways. This could include:
Enzyme Inhibition: Binding to and inhibiting specific enzymes.
Signal Transduction: Modulating cellular signaling pathways.
DNA Interaction: Intercalating into DNA and affecting gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Anthracenone: A simpler analog with similar aromatic properties.
Dihydroxyanthracene: Contains hydroxyl groups but lacks the ketone functionality.
Dimethylanthracene: Features methyl groups but may differ in reactivity.
Uniqueness
1(4H)-Anthracenone, 5,8-dihydro-9,10-dihydroxy-4,4-dimethyl- is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
151051-89-7 |
|---|---|
Molekularformel |
C16H16O3 |
Molekulargewicht |
256.30 g/mol |
IUPAC-Name |
9,10-dihydroxy-4,4-dimethyl-5,8-dihydroanthracen-1-one |
InChI |
InChI=1S/C16H16O3/c1-16(2)8-7-11(17)12-13(16)15(19)10-6-4-3-5-9(10)14(12)18/h3-4,7-8,18-19H,5-6H2,1-2H3 |
InChI-Schlüssel |
MFMOCIWZFSTGAR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C=CC(=O)C2=C(C3=C(CC=CC3)C(=C21)O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


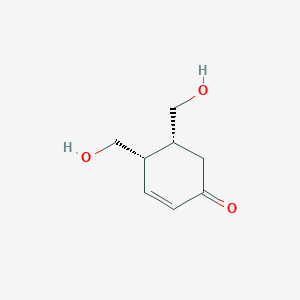
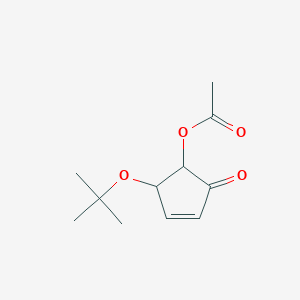
![5-[(E)-(2,4-Dimethylphenyl)diazenyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12555749.png)
![1H-Benz[f]inden-1-one](/img/structure/B12555760.png)

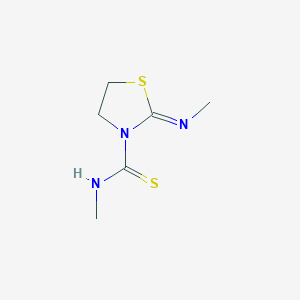
![2-Methyl-5-{[(2S)-1-methylpyrrolidin-2-yl]methoxy}pyridine](/img/structure/B12555786.png)

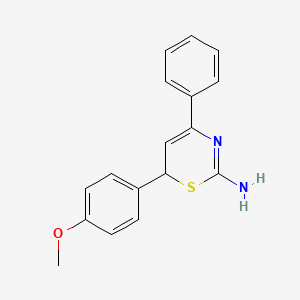
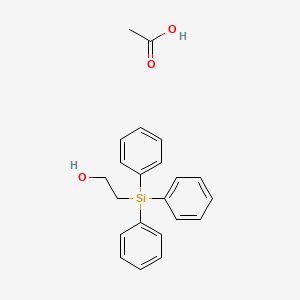

![4-(2,2-Dimethylpropyl)-2-[(trimethylsilyl)oxy]quinoline](/img/structure/B12555822.png)
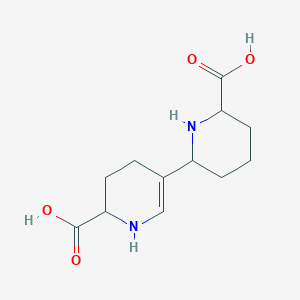
![4,6-Bis[(4-hydroxy-3,5-dimethylphenyl)methyl]benzene-1,3-diol](/img/structure/B12555829.png)
